3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
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Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and benzoic acid derivatives through a cyclization reaction. This reaction often requires a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) under reflux conditions .
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Esterification: : The next step involves the esterification of the benzoxazole derivative with 3,4,5-trimethoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for anticancer properties, particularly against colorectal carcinoma cell lines. The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets in biological systems. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The trimethoxybenzoate moiety enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its antimicrobial and anticancer activities.
3-Phenylbenzoxazole: Similar structure but lacks the trimethoxybenzoate group, resulting in different biological properties.
3,4,5-Trimethoxybenzoic Acid: A component of the compound, known for its anti-inflammatory and anticancer activities.
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate is unique due to the combination of the benzoxazole ring and the trimethoxybenzoate group. This dual functionality enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further adds to its utility in synthetic chemistry.
Properties
Molecular Formula |
C23H19NO6 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H19NO6/c1-26-19-11-15(12-20(27-2)22(19)28-3)23(25)29-16-9-10-17-18(13-16)30-24-21(17)14-7-5-4-6-8-14/h4-13H,1-3H3 |
InChI Key |
HMQBWWKUVGLKTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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